N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C17H27N7 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H27N7/c1-22-8-10-24(11-9-22)17-20-15(19-13-6-4-3-5-7-13)14-12-18-23(2)16(14)21-17/h12-13H,3-11H2,1-2H3,(H,19,20,21) |
InChI Key |
IOAVZMMYNDLHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
Reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cyclohexyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand under microwave irradiation (120°C, 30 min) affords N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 65–70% yield.
Buchwald-Hartwig Amination
Alternatively, a Buchwald-Hartwig coupling using cyclohexylamine, Pd₂(dba)₃, and BINAP in toluene at 100°C achieves comparable yields (68%) with enhanced selectivity.
Functionalization at C6: 4-Methylpiperazin-1-Yl Installation
The C6 position is activated for nucleophilic aromatic substitution (NAS) or cross-coupling.
Chlorination at C6
Treatment of N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with POCl₃ at reflux introduces a chlorine atom at C6, yielding 4-(cyclohexylamino)-1-methyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (85% yield).
Piperazine Substitution
The chloro intermediate reacts with 4-methylpiperazine in DMF at 120°C for 12 hours, using K₂CO₃ as a base, to install the 4-methylpiperazin-1-yl group. This step proceeds in 75–80% yield, as validated by LC-MS and ¹H NMR.
Optimization and Challenges
Regioselectivity in Alkylation
Competing N2 alkylation is minimized by using bulky bases (e.g., LDA) and polar aprotic solvents. For example, NaH in THF reduces N2 byproducts to <5%.
Solubility of Intermediates
Hydrophobic intermediates (e.g., cyclohexyl-substituted compounds) require solubilization in DMSO or DMF for efficient purification via column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).
Chemical Reactions Analysis
N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It has been investigated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
| Study | Compound | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| Xia et al. (2022) | N-cyclohexyl... | A549 | 26 | Significant apoptosis observed |
| Reddy et al. (2022) | Pyrazolo derivatives | Various | <10 | Potent against CDK5 and GSK3b |
| Singla et al. (2022) | Pyrazolo[3,4-d]pyrimidine derivatives | NCI-60 | 1.30 | Best inhibition at 10 µM |
Inhibition of Kinases
The compound has shown promise as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation. Inhibiting these kinases can lead to halted cancer progression.
Antimicrobial Properties
Research indicates that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Case Study 1: Antitumor Efficacy
A comprehensive study by Ali et al. (2022) evaluated the antitumor efficacy of pyrazole derivatives on renal cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than traditional chemotherapeutics.
Case Study 2: Structural Optimization
In a structural optimization study by Huang et al. (2023), various analogs of the compound were synthesized and tested for enhanced potency against Plasmodium falciparum, showcasing its potential in treating malaria alongside cancer applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Pharmacokinetic Insights
Substituent Effects on Solubility: 4-Methylpiperazine (target compound) offers superior aqueous solubility compared to morpholine (logP reduction by ~0.5 units) . Cyclopropoxyquinolinyl groups (e.g., in compound 25, ) introduce rigidity and planar aromaticity, favoring target binding but reducing solubility .
Impact on CNS Penetration :
- The cyclohexyl group in the target compound enhances lipophilicity (predicted logP ~2.8), facilitating blood-brain barrier crossing, as seen in CNS-penetrant analogs .
- In contrast, tert-butyl () and oxetane () substituents balance lipophilicity and solubility for peripheral targets.
Synthetic Routes :
Pharmacological Differentiation
- Kinase Inhibition : Piperazine-containing compounds (e.g., target) show broader kinase selectivity compared to morpholine derivatives, which are more Src/ABL-specific .
- Antiparasitic Activity : tert-Butyl and chlorophenyl substituents () correlate with antiparasitic efficacy, whereas the target compound’s 4-methylpiperazine may limit protozoan target engagement .
Biological Activity
N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a novel compound belonging to the pyrazolo-pyrimidine class, has garnered attention for its potential biological activities, particularly in anticancer and enzyme inhibition contexts. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity based on recent research findings.
Chemical Structure
The compound's chemical formula is , characterized by a complex structure that includes a pyrazolo-pyrimidine core and a piperazine moiety. The molecular structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds within the pyrazolo-pyrimidine class exhibit significant anticancer activity through various mechanisms, including the inhibition of critical kinases involved in cell proliferation and survival. Notably, this compound has shown promising results against several cancer cell lines.
Key Findings:
- Cytotoxicity: Evaluated against 60 human cancer cell lines from the NCI database, the compound exhibited varying degrees of cytotoxicity with a notable GI50 range between 1.17 μM and 18.40 μM in specific models like non-small cell lung cancer and melanoma .
- Mechanism of Action: The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3), which are pivotal in tumor growth and survival .
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties that are crucial for its biological activity:
- Kinase Inhibition: It has been identified as an effective inhibitor of various kinases, particularly those involved in cancer progression. For instance, it was found to inhibit CDK5 and glycogen synthase kinase 3 (GSK3) with significant selectivity .
Study 1: Antitumor Activity
In a study conducted by Xia et al., several pyrazolo-pyrimidine derivatives were synthesized and screened for antitumor activity. The compound demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value significantly lower than that of existing chemotherapeutics like Roscovitine .
Study 2: Kinase Selectivity
Research highlighted in DrugBank indicated that the compound acts selectively against certain kinases while sparing others, which could minimize potential side effects associated with broader-spectrum kinase inhibitors .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected pyrazolo-pyrimidine compounds compared to this compound:
| Compound Name | IC50 (μM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| N-cyclohexyl... | 1.17 - 18.40 | CDK/GSK3 Inhibition | Non-small cell lung cancer |
| Compound A | 5.00 | EGFR Inhibition | NSCLC |
| Compound B | 10.00 | Src Inhibition | Melanoma |
| Compound C | 15.00 | FLT3 Inhibition | Leukemia |
Q & A
What are the common synthetic routes for preparing N-cyclohexyl-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how are stereochemical outcomes controlled?
Level : Basic
Methodological Answer :
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. A key intermediate is the enantiomerically pure cyclohexylamine derivative (e.g., (1R,4R)- or (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), which is prepared by hydrogenolysis of dibenzyl-protected precursors (e.g., compounds 286/287) followed by chiral resolution . The final step involves coupling the amine with a pyrazolo[3,4-d]pyrimidine core under reflux conditions in polar aprotic solvents (e.g., acetonitrile). Stereochemical control is achieved through the use of enantiopure starting materials and confirmed via chiral HPLC or NMR analysis of diastereomeric intermediates.
How can researchers resolve discrepancies in mass spectrometry (MS) and NMR data during structural confirmation?
Level : Advanced
Methodological Answer :
Discrepancies between MS and NMR data often arise from impurities, solvent residues, or tautomeric forms. For example, an observed m/z of 452 [M+H]+ in MS (ESI+) may not align with expected ¹H NMR shifts due to proton exchange in the piperazine moiety. To resolve this:
- Cross-validate using high-resolution MS (HRMS) to confirm the molecular formula.
- Optimize NMR conditions : Use deuterated DMSO or CDCl₃ to stabilize tautomers and suppress exchange broadening. For piperazine protons, 2D-COSY or NOESY can clarify coupling patterns .
- Compare with analogs : Reference spectral data from structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives with substituted piperazines) to identify characteristic shifts .
What strategies are recommended for optimizing the reaction yield of pyrazolo[3,4-d]pyrimidine derivatives under nucleophilic substitution conditions?
Level : Advanced
Methodological Answer :
Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity. For example, compound 37 was synthesized in acetonitrile with a 70% yield after reflux .
- Catalysis : Copper(I) bromide or cesium carbonate can accelerate coupling reactions, as seen in the synthesis of N-cyclopropyl analogs .
- Temperature control : Elevated temperatures (80–100°C) favor ring closure but may degrade heat-sensitive intermediates. Use microwave-assisted synthesis for rapid heating/cooling cycles .
How does the substitution pattern on the piperazine ring affect the compound’s physicochemical properties?
Level : Basic
Methodological Answer :
The 4-methylpiperazin-1-yl group significantly influences logP, solubility, and hydrogen-bonding capacity. For example:
- logP : Methyl substitution increases lipophilicity (logP ~6.28) compared to unsubstituted piperazines (logP ~4.5) .
- Solubility : The basic piperazine nitrogen contributes to pH-dependent solubility. Protonation at physiological pH enhances aqueous solubility, critical for in vitro assays.
- Hydrogen bonding : The secondary amine in piperazine acts as a hydrogen bond donor, affecting target binding (e.g., kinase inhibition) .
What analytical techniques are essential for distinguishing between regioisomers in pyrazolo[3,4-d]pyrimidine synthesis?
Level : Advanced
Methodological Answer :
Regioisomeric ambiguity (e.g., N1 vs. N2 substitution) is resolved via:
- ¹H-¹⁵N HMBC NMR : Correlates nitrogen chemical shifts with adjacent protons to confirm substitution sites .
- X-ray crystallography : Definitive structural assignment, as demonstrated for 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
- IR spectroscopy : Characteristic C-N stretching frequencies (1250–1350 cm⁻¹) differ between isomers due to electronic effects .
How can researchers evaluate the biological activity of this compound against kinase targets?
Level : Advanced
Methodological Answer :
- In vitro kinase assays : Use recombinant kinases (e.g., JAK2, ALK) with ATP-concentration-dependent IC₅₀ measurements.
- Docking studies : Perform molecular modeling with software like AutoDock Vina, focusing on the piperazine-cyclohexylamine moiety’s interaction with the kinase hinge region .
- Cellular assays : Validate target engagement via Western blotting for phosphorylated downstream proteins (e.g., STAT3 for JAK2 inhibition) .
What are the stability risks for this compound under storage conditions, and how can degradation be mitigated?
Level : Basic
Methodological Answer :
- Hydrolysis : The pyrimidine ring is prone to hydrolysis in aqueous solutions. Store lyophilized at -20°C with desiccants.
- Oxidation : Piperazine amines may oxidize; add antioxidants (e.g., BHT) to DMSO stock solutions .
- Light sensitivity : Amber glass vials prevent photodegradation of the pyrazolo[3,4-d]pyrimidine core .
How do researchers address low yields in the final coupling step of similar pyrazolo[3,4-d]pyrimidine derivatives?
Level : Advanced
Methodological Answer :
Low yields often stem from steric hindrance or poor leaving-group activation. Solutions include:
- Microwave irradiation : Enhances reaction efficiency (e.g., 80% yield for compound 41 vs. 50% under conventional heating) .
- Leaving-group optimization : Replace chlorides with triflates or tosylates to improve electrophilicity .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc) to prevent side reactions .
What computational tools are recommended for predicting the ADMET properties of this compound?
Level : Advanced
Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability. Input SMILES strings (e.g.,
C1CCCCC1Nc2ncnc3n2c(nn3C)N4CCN(C)CC4) . - logD7.4 : Calculate via ACD/Labs or MarvinSketch, accounting for the 4-methylpiperazine’s pKa (~8.1) .
- Metabolite prediction : GLORY or Meteor Nexus identifies potential Phase I/II metabolites .
How can researchers validate the enantiomeric purity of intermediates in asymmetric synthesis?
Level : Basic
Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Retention times for (1R,4R)- and (1S,4S)-isomers should differ by ≥2 minutes .
- Optical rotation : Compare [α]D²⁵ values with literature data (e.g., +15.6° for (1R,4R)-288 vs. -15.6° for (1S,4S)-289) .
- Circular dichroism (CD) : Confirm Cotton effects at 220–250 nm for chiral amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
